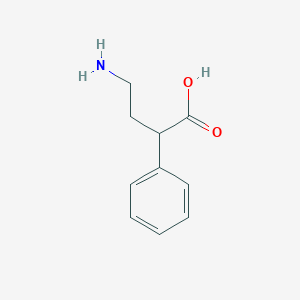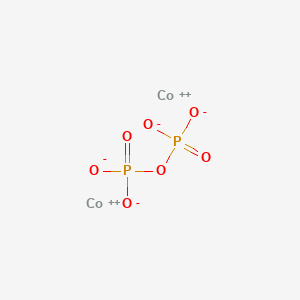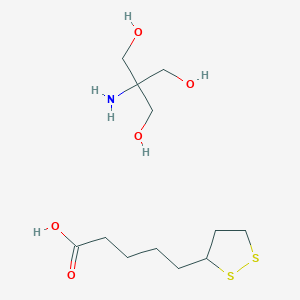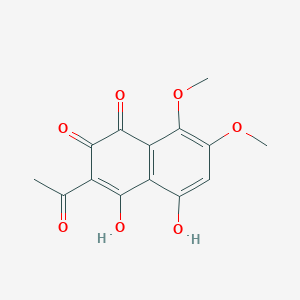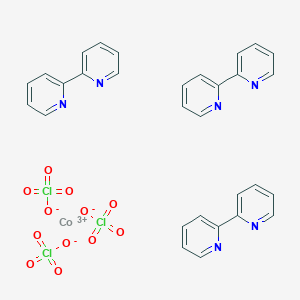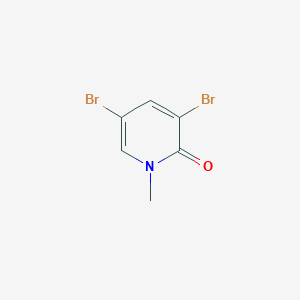
3,5-Dibromo-1-methylpyridin-2(1H)-one
概述
描述
3,5-Dibromo-1-methylpyridin-2(1H)-one: is a chemical compound with the molecular formula C6H5Br2NO It is a derivative of pyridinone, characterized by the presence of two bromine atoms at the 3rd and 5th positions, a methyl group at the 1st position, and a ketone group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions:
Bromination of 1-methylpyridin-2(1H)-one: The synthesis of 3,5-Dibromo-1-methylpyridin-2(1H)-one can be achieved through the bromination of 1-methylpyridin-2(1H)-one. This reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions. The product is then isolated and purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Substitution Reactions: 3,5-Dibromo-1-methylpyridin-2(1H)-one can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 3,5-dibromo-1-methylpyridin-2(1H)-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) can be used in the presence of a suitable solvent like dimethylformamide (DMF) or ethanol.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in solvents such as ethanol or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include 3,5-diazido-1-methylpyridin-2(1H)-one, 3,5-dithiocyanato-1-methylpyridin-2(1H)-one, or 3,5-dimethoxy-1-methylpyridin-2(1H)-one.
Reduction Products: The major product of reduction is 3,5-dibromo-1-methylpyridin-2(1H)-ol.
科学研究应用
Chemistry:
Organic Synthesis: 3,5-Dibromo-1-methylpyridin-2(1H)-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine:
Drug Development: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors.
作用机制
Molecular Targets and Pathways:
Enzyme Inhibition: 3,5-Dibromo-1-methylpyridin-2(1H)-one may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
3,5-Dichloro-1-methylpyridin-2(1H)-one: Similar in structure but with chlorine atoms instead of bromine.
3,5-Diiodo-1-methylpyridin-2(1H)-one: Similar in structure but with iodine atoms instead of bromine.
1-Methyl-2(1H)-pyridinone: Lacks the halogen atoms at the 3rd and 5th positions.
Uniqueness:
Reactivity: The presence of bromine atoms at the 3rd and 5th positions makes 3,5-Dibromo-1-methylpyridin-2(1H)-one more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs.
Applications: The specific properties of bromine atoms contribute to the compound’s unique applications in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
3,5-dibromo-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJAJTJZSBVNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394280 | |
| Record name | 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14529-54-5 | |
| Record name | 3,5-Dibromo-1-methylpyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14529-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-DIBROMO-1-METHYLPYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-1-methylpyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)

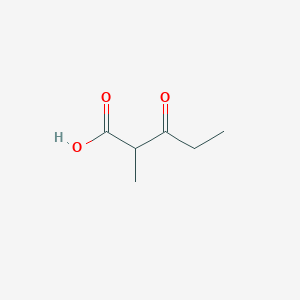
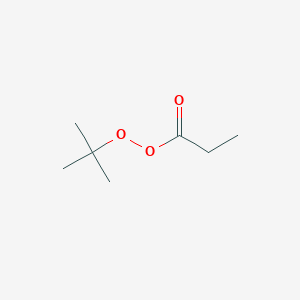
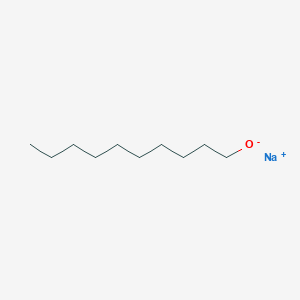
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)
